4-Bromobenzyl ethyl sulfide
Description
4-Bromobenzyl ethyl sulfide (C₉H₁₁BrS) is an organosulfur compound characterized by a benzyl group substituted with a bromine atom at the para position and an ethyl sulfide moiety. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules and heterocyclic compounds.
Synthesis:
The compound is typically synthesized via nucleophilic substitution reactions. For example, 4-bromobenzyl bromide reacts with ethyl thiols or their derivatives under basic conditions. Evidence from alkylation reactions (e.g., using ethyl iodide or similar reagents) demonstrates its role in forming N-alkyl derivatives and complex heterocycles .
Its bromine substituent enhances electrophilic reactivity, making it valuable in cross-coupling reactions and crystal engineering .
Properties
IUPAC Name |
1-bromo-4-(ethylsulfanylmethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrS/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNZAPBFSMOHMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496568 | |
| Record name | 1-Bromo-4-[(ethylsulfanyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65824-32-0 | |
| Record name | 1-Bromo-4-[(ethylsulfanyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromobenzyl ethyl sulfide can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzyl ethyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of benzyl ethyl sulfide.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl ethyl sulfide.
Substitution: Various substituted benzyl ethyl sulfides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds similar to 4-bromobenzyl ethyl sulfide exhibit significant antitumor properties. For instance, thiazolopyrimidine derivatives, which incorporate brominated benzyl groups, have shown high inhibitory activity against tumor cell replication. This suggests that this compound could be a valuable scaffold for developing new antitumor agents .
Hydrogen Sulfide (H₂S) Releasing Agents
Compounds that release H₂S have gained attention for their potential therapeutic effects, including pain relief and anti-inflammatory properties. Studies have demonstrated that derivatives of this compound can be engineered to release H₂S in a controlled manner, providing a novel approach to managing conditions like arthritis .
Chemical Synthesis
Reactivity in Organic Synthesis
this compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various coupling reactions, leading to the formation of more complex molecules. For example, it can react with primary amines to form sulfonamide derivatives, which are useful in pharmaceutical applications .
Material Science
Polymer Chemistry
In material science, this compound can be utilized in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for applications in coatings and adhesives .
Data Table: Applications Overview
Case Studies
Case Study 1: Antitumor Activity
A study focused on the synthesis of thiazolopyrimidine derivatives revealed that the incorporation of brominated phenyl groups significantly increased the compounds' efficacy against cancer cell lines. The results indicated a potential pathway for developing new antitumor drugs based on the structure of this compound .
Case Study 2: H₂S Releasing Properties
In vivo studies demonstrated that compounds derived from this compound effectively released H₂S over time, leading to notable analgesic effects in rat models of arthritis. This highlights the compound's potential as a therapeutic agent in pain management .
Mechanism of Action
The mechanism of action of 4-bromobenzyl ethyl sulfide involves its interaction with specific molecular targets. The bromine atom and the ethyl sulfide group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, and other biological molecules, resulting in the modulation of their activity.
Comparison with Similar Compounds
4-Bromobenzyl Phenyl Sulfide (C₁₃H₁₁BrS)
Ethyl 2-((1-(4-Bromobenzyl)-1H-Benzimidazol-2-yl)thio)acetate (C₁₉H₁₈BrN₂O₂S)
- Structure : Integrates a benzimidazole-thioacetate moiety.
- Properties : Higher molecular weight (449.33 g/mol) and lipophilicity due to the benzimidazole ring.
4-Bromobenzyl 4-Ethyl-5-(2-Pyrazinyl)-4H-1,2,4-Triazol-3-yl Sulfide (C₁₇H₁₆BrN₅S)
- Structure : Features a triazole-pyrazine heterocycle.
- Properties : Enhanced hydrogen-bonding capacity and π-π stacking interactions.
- Applications : Explored in agrochemical research for antifungal activity .
Physicochemical Properties
Enzyme Inhibition
Pharmacokinetics
- Glycinate hybrids (e.g., Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate) : Comply with Lipinski’s Rule of Five, suggesting oral bioavailability .
Biological Activity
4-Bromobenzyl ethyl sulfide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound (C10H13BrS) features a bromobenzyl group attached to an ethyl sulfide moiety. Its structure can be represented as follows:
This compound is part of a broader class of aralkyl sulfides, which are known for various biological activities.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
The mechanisms underlying the biological activities of this compound may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and urease, which could contribute to their therapeutic effects. The inhibition of these enzymes can lead to increased neurotransmitter levels or reduced urea production, respectively .
- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that aralkyl sulfides may influence oxidative stress pathways by modulating ROS levels, which are implicated in various disease processes including cancer and inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and S. aureus | |
| Anti-inflammatory | Reduction of cytokine levels | |
| Anticancer | Cytotoxic effects on cancer cell lines |
Case Study: Anti-inflammatory Activity
A study conducted on related compounds demonstrated significant anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. The compound's ability to reduce inflammation markers in animal models suggests a similar potential for this compound .
Case Study: Antimicrobial Efficacy
In vitro tests revealed that this compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, indicating its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
